molecular formula C22H34O6 B1204836 Alcyonin CAS No. 115834-33-8

Alcyonin

Cat. No.: B1204836
CAS No.: 115834-33-8
M. Wt: 394.5 g/mol
InChI Key: FWTHLONYJCIPFC-DIHPLBBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alcyonin (CAS Number: 115834-33-8) is a cladiellin diterpene, a class of C2-C11 cyclized cembranoid diterpenes isolated from soft corals and gorgonian octocorals such as Sinularia flexibilis . This compound is part of a larger family of marine natural products characterized by a rare oxatricyclic ring system containing hexahydroisobenzofuran and oxacyclononane units . The structural elucidation of this compound highlights the challenges in natural product chemistry; its originally proposed structure was revised through total synthesis studies to an allylic peroxide, underscoring its value as a subject in synthetic organic chemistry for developing new methodologies . Marine diterpenes like this compound are of significant interest in biomedical research due to their reported promising cytotoxicity against various cancer cell lines and anti-malarial activity . Researchers utilize this compound in natural product research, medicinal chemistry, and as a standard in analytical studies. Its molecular formula is C22H34O6 with a molecular weight of 394.50 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115834-33-8

Molecular Formula

C22H34O6

Molecular Weight

394.5 g/mol

IUPAC Name

[(1R,2R,6R,7R,8R,9R,10S,12S)-12-hydroperoxy-9-hydroxy-3,9-dimethyl-13-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadec-3-en-10-yl] acetate

InChI

InChI=1S/C22H34O6/c1-11(2)15-8-7-12(3)19-17-9-13(4)16(28-25)10-18(26-14(5)23)22(6,24)21(27-17)20(15)19/h7,11,15-21,24-25H,4,8-10H2,1-3,5-6H3/t15-,16+,17-,18+,19-,20-,21-,22-/m1/s1

InChI Key

FWTHLONYJCIPFC-DIHPLBBDSA-N

SMILES

CC1=CCC(C2C1C3CC(=C)C(CC(C(C2O3)(C)O)OC(=O)C)OO)C(C)C

Isomeric SMILES

CC1=CC[C@@H]([C@@H]2[C@H]1[C@H]3CC(=C)[C@H](C[C@@H]([C@@]([C@@H]2O3)(C)O)OC(=O)C)OO)C(C)C

Canonical SMILES

CC1=CCC(C2C1C3CC(=C)C(CC(C(C2O3)(C)O)OC(=O)C)OO)C(C)C

Synonyms

alcyonin

Origin of Product

United States

Structural Elucidation and Stereochemical Assignment of Alcyonin

Methodologies Employed in Primary Structural Characterization

Mass Spectrometry (MS) techniques, including high-resolution (HR) MS, were essential for determining the molecular weight and elemental composition of Alcyonin, as well as providing insights into its fragmentation patterns nih.govdokumen.pub. MS measures the mass-to-charge ratio of ions, which helps in identifying the molecular formula and structural fragments dokumen.pub. Despite the acquisition of high-resolution MS data, initial assignments for this compound, and other similar natural products, sometimes led to errors, such as the misassignment of a hydroxy substituent instead of a hydroperoxy group nih.gov. This underscores the complexity of structural elucidation, where even advanced MS data require careful interpretation, especially concerning substituent stability and ionization techniques nih.gov.

Infrared (IR) and Ultraviolet (UV) spectroscopy contributed to the primary structural characterization of this compound by providing information about the presence of specific functional groups and conjugated systems within the molecule nih.gov. UV-Vis spectroscopy, which operates in the ultraviolet (10-400 nm) and visible (400-800 nm) regions, is particularly effective in examining electronic transitions and is valuable for identifying conjugated unsaturations and aromatic compounds. IR spectroscopy, conversely, analyzes molecular vibrations and rotations, allowing for the identification of functional groups such as carbonyls (C=O), hydroxyls (OH), and C-H bonds. When integrated with NMR and MS data, IR and UV spectra offer complementary information for proposing molecular structures.

While direct X-ray crystallography data for this compound's initial structural determination is not widely reported, this technique is a definitive method for establishing the absolute configuration and complex three-dimensional structures of organic compounds, including related diterpenoids. X-ray diffraction analysis provides atomic-level structural details that can resolve ambiguities that might persist after other spectroscopic analyses. For instance, X-ray crystal structures have been instrumental in confirming difficult-to-determine structural features and absolute configurations of other cladiellin diterpenes and eunicellins, thereby providing a robust benchmark for structural assignments within this class of natural products.

Role of Infrared (IR) and Ultraviolet (UV) Spectroscopy

Resolution of Initial Structural Ambiguities and Stereochemical Revisions of this compound

The definitive structural and stereochemical assignment of this compound was achieved through a rigorous process that involved the synthesis of the initially proposed structure and a meticulous comparison of its spectral data with that of the natural product.

The total synthesis of the structure initially proposed for this compound (often referred to as synthetic compound 10 in literature) proved to be a pivotal step in its structural revision nih.gov. A direct comparison of the spectral data, particularly Nuclear Magnetic Resonance (NMR) data, between the synthetic compound and natural this compound revealed significant discrepancies nih.gov.

For the synthetic compound 10, the ¹H NMR chemical shifts for H4 and H6 were reported as δ 4.99 and δ 4.17, respectively, indicative of the acetate (B1210297) substituent's position nih.gov. However, a re-examination of the published NMR data for natural this compound showed that the signal assigned to H6 (at δ 4.76) was notably downfield (by 0.3–0.4 ppm) compared to the corresponding signals in other cladiell-7(16),11-dien-3,6-diols, such as cladiellisin, where the C6 methine hydrogen is observed at δ 4.40 nih.gov. This difference strongly suggested that the acetate group in natural this compound was not located at C6 as initially proposed nih.gov. Furthermore, the ¹H NMR spectrum of natural this compound lacked a signal for the hydrogen of a putative allylic hydroxyl group, which would have been expected in the originally assigned structure nih.gov.

Chemical Transformations Informing Structure Revision

Pivotal to the revision of this compound's structure were specific chemical transformations that provided critical insights into its true nature. One notable transformation involved the attempted benzoylation of natural this compound. This reaction, contrary to expectations, did not yield the anticipated C6 benzoate (B1203000) but instead afforded a tetracyclic hemiacetal, designated as compound 35. This outcome was initially rationalized as air oxidation of a putative allylic alcohol within the original proposed structure. However, later studies indicated that this transformation was more consistent with the presence of an allylic peroxide functionality in the actual natural product. nih.gov

Further evidence emerged from the oxidation of a synthetic compound (referred to as 10), which represented the initially proposed structure of this compound, using Dess-Martin periodinane (DMP). This oxidation also produced hemiacetal 35. Crucially, the NMR and mass spectrometric data of this synthetically derived hemiacetal 35 were indistinguishable from those obtained from hemiacetal 35 derived from natural this compound. This constitutional relationship between the synthetic product and the natural derivative, despite the initial structural misassignment of this compound itself, underscored the importance of such comparative chemical transformations in verifying structural hypotheses. nih.gov

Confirmation of this compound's Final Structural Assignment

The conclusive confirmation of this compound's revised structure as an allylic peroxide (specifically, allylic hydroperoxide 11 as depicted in relevant literature) was established through a comprehensive reexamination of its spectroscopic data and consistency with structurally related compounds. nih.govnih.gov

A detailed comparison of the published NMR data for natural this compound with those of the synthetic, initially proposed structure (compound 10) clearly demonstrated significant differences. For instance, the NMR data for synthetic 10 did not match those reported for natural this compound, particularly concerning the chemical shifts of key protons. nih.gov

Conversely, the reexamination of the published NMR data for natural this compound, alongside its mass spectral data and observed chemical transformations, provided strong support for the revised allylic peroxide structure. This revised assignment was further bolstered by its consistency with the NMR and mass spectral data reported for known cladiellin derivatives such as cladiellisin (33) and cladiellaperoxide (34), which possess similar structural motifs. nih.gov The chemical behavior of natural this compound, such as its propensity to form hemiacetal 35 upon attempted benzoylation, was found to be more readily explained by the revised allylic peroxide structure than by the initially proposed allylic alcohol. nih.gov

Biosynthetic Pathways and Biogenesis of Alcyonin

Proposed Biogenetic Origin from Cembranoid Precursors

Terpenoids, including diterpenes like Alcyonin, originate from the universal isoprenoid precursors, ultimately derived from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Diterpenes are C20 compounds, typically formed from the head-to-tail condensation of four isoprene (B109036) units, leading to geranylgeranyl diphosphate (B83284) (GGPP). undip.ac.idnih.gov

Soft corals, particularly those within the Alcyonacean octocorals, are prolific producers of a diverse array of terpenoids, with cembranoids representing a predominant class. Cembranoids are characterized by a 14-membered macrocyclic ring skeleton. This compound, classified as a cladiellane diterpene, is considered a 2,11-cyclized cembranoid. uni.lu This classification suggests a biogenetic pathway where a cembranoid scaffold serves as a key intermediate, undergoing further cyclization and rearrangement to form the more complex cladiellane architecture. Specifically, cladiellins are proposed to form through C2-C11 cyclization and subsequent C3-C10 tetrahydrofuranyl formation from a cembrane (B156948) intermediate. The soft coral Sinularia flexibilis, a known source of this compound, is rich in such terpenoid metabolites. uni.lu trans,trans-Farnesol, a C15 sesquiterpene alcohol, is known to be an intermediate in the biological synthesis of cembranoids.

Enzymatic Steps and Key Intermediates in this compound Biosynthesis

While the precise, step-by-step enzymatic mechanisms for the natural biosynthesis of this compound are not fully elucidated in the available literature, the proposed biogenetic pathway from cembranoid precursors implies a series of enzymatic transformations. These would involve cyclases responsible for forming the macrocyclic cembrane ring from GGPP, followed by further enzymes mediating the intricate cyclization and rearrangement steps to construct the cladiellane skeleton. The formation of the C2-C11 cyclization and the C3-C10 tetrahydrofuranyl ring from a cembrane scaffold are critical transformations in this biogenetic route.

In synthetic endeavors aimed at this compound, certain key structural motifs and intermediates have been explored. For instance, studies on the total synthesis of cladiellin and briarellin diterpenes, which share structural similarities with this compound, have utilized intermediates such as cis-3,4-epoxy alcohol. These synthetic strategies, while not direct replications of natural enzymatic processes, often draw inspiration from proposed biogenetic pathways and highlight the chemical challenges inherent in constructing these complex molecules. uni.lu

Genetic and Molecular Studies on Biosynthetic Gene Clusters (If applicable)

Research indicates the presence of ancient defensive terpene biosynthetic gene clusters within soft corals. These gene clusters encode the enzymes responsible for the diverse array of terpenoids produced by these marine organisms. However, specific genetic and molecular studies that precisely detail the gene cluster responsible for the biosynthesis of this compound itself, including the identification and characterization of individual enzymes involved in each step of its formation from its cembranoid precursors, are not extensively reported in the current scientific literature. The general understanding is that such enzymes would catalyze the cyclization, oxidation, and rearrangement reactions necessary to transform common terpene precursors into the unique cladiellane structure of this compound.

Chemoenzymatic Approaches to Investigate this compound Biosynthesis

Chemoenzymatic approaches, which strategically integrate chemical synthesis with enzymatic transformations, have emerged as powerful tools for accessing and investigating complex natural products. While these methods are primarily focused on the laboratory synthesis of compounds, they can indirectly contribute to the understanding of natural biosynthesis by providing access to molecules for structural confirmation and mechanistic studies.

A notable example of this investigative utility is the total synthesis of this compound. Early synthetic efforts by the Overman group, aimed at synthesizing the originally proposed structure of this compound, led to a crucial discovery: the comparison of the synthetic compound with natural this compound revealed discrepancies in their spectral data. This necessitated a revision of this compound's structure, establishing it as an allylic peroxide (structure 11) rather than the initially proposed structure (structure 10). uni.lumpg.dethegoodscentscompany.comwikipedia.orgnih.govmetabolomicsworkbench.orgnih.gov This process exemplifies how advanced synthetic chemistry, including the potential incorporation of enzymatic steps, can serve as a rigorous method for structure elucidation and, by extension, a deeper understanding of the natural product's true chemical identity, which is intrinsically linked to its biogenetic origin. The integration of enzymes, such as lipases, in various synthetic routes further demonstrates the versatility and potential of combining biocatalysis with traditional chemical methods to overcome synthetic challenges. uni.lu

Compound Information

Chemical Synthesis and Structural Modification of Alcyonin

Total Synthesis Strategies for Alcyonin and Related Cladiellin Diterpenes

The total synthesis of this compound and other cladiellin diterpenes has been a significant area of research, driven by their structural complexity and potential biological activities nih.gov. Over the years, numerous research groups, including those of MacMillan, Overman, Paquette, Molander, Crimmins, Clark, Hoppe, and Kim, have contributed to the development of synthetic strategies for these challenging molecules nih.govacs.org. A key objective has been to develop unified and flexible approaches capable of accessing various members of the cladiellin family, including those with different oxygenation patterns nih.govacs.org.

Retrosynthetic Analysis of the this compound Skeleton

Retrosynthetic analysis is a fundamental problem-solving method in organic synthesis, involving working backward from the target molecule to identify simpler, commercially available starting materials pharmacy180.comjournalspress.comicj-e.orgbluffton.edu. For complex molecules like this compound, this process involves strategic disconnections that simplify the carbon skeleton and functional groups while maintaining stereochemical control pharmacy180.comicj-e.org.

The this compound skeleton, characterized by its oxatricyclic core, presents specific challenges for retrosynthetic planning. A common strategy involves identifying key ring-forming reactions that can efficiently construct the hexahydroisobenzofuran and oxacyclononane units nih.govcore.ac.uk. For instance, a central retrosynthetic disconnection often targets the formation of the hexahydroisobenzofuran core, which can be envisioned from simpler acyclic or monocyclic precursors nih.govacs.orgresearchgate.netacs.org. Subsequent disconnections focus on the formation of the nine-membered oxacyclononane ring, often through macrocyclization reactions researchgate.netacs.org. The process requires careful consideration of functional group interconversions (FGIs) and the introduction of stereocenters at appropriate stages pharmacy180.comicj-e.org.

Key Methodologies in Constructing the Oxatricyclic Core

The construction of the distinctive oxatricyclic core of this compound and related cladiellins has necessitated the development and application of several powerful synthetic methodologies:

Prins-Pinacol Condensation-Rearrangement: This acid-promoted condensation of α,β-unsaturated aldehydes with cyclohexadienyl diols has been a central step in several syntheses, allowing for the stereocontrolled formation of the hexahydroisobenzofuran core and establishing five stereocenters nih.govresearchgate.netacs.orgresearchgate.netacs.org. This reaction is crucial for setting up the initial polycyclic framework.

Nozaki-Hiyama-Kishi (NHK) Cyclization: The final oxacyclononane ring of cladiellins is often forged through a highly diastereoselective intramolecular Nozaki-Hiyama-Kishi reaction researchgate.netacs.org. This reaction is critical for closing the nine-membered ether ring with the correct stereochemistry.

Hydroxyl-Directed Epoxidation and Reductive Opening: Chemo- and stereoselective hydroxyl-directed epoxidation of allylic alcohols, followed by regioselective reductive opening with hydride, has been employed to install tertiary hydroxyl groups at specific positions, such as C3 and C7 researchgate.net.

Photolytic Deformylation: Stereospecific photolytic deformylation of β,γ-unsaturated aldehydes has been utilized to remove extraneous carbon atoms introduced in earlier steps, such as a Prins-pinacol reaction researchgate.net.

Intramolecular Amide Enolate Alkylation−Intramolecular Diels−Alder Strategy: The Kim group reported a strategy featuring an intramolecular amide enolate alkylation followed by an intramolecular Diels-Alder reaction for the synthesis of (E)-cladiellin diterpenes, which could serve as intermediates for other cladiellins figshare.comacs.org.

Gold-Catalyzed Cascade Reactions: Collective syntheses of cladiellins based on gold-catalyzed cascade reactions of 1,7-diynes have also been explored researchgate.net.

Enantioselective Approaches in this compound Synthesis

Given the inherent chirality of natural products like this compound, enantioselective synthesis is paramount to obtain the biologically active form. The absolute stereochemistry of synthetic cladiellins often originates from readily available chiral nonracemic starting materials nih.govresearchgate.net. For example, (S)-(+)-carvone and (S)-(-)-glycidol have been widely utilized as chiral building blocks in the enantioselective total syntheses of cladiellin diterpenes nih.govacs.orgresearchgate.net.

The careful control of stereochemistry is integrated throughout the synthetic route, from the initial chiral pool starting materials to the stereoselective construction of new bonds and rings. Key enantioselective steps include:

Stereocontrolled formation of the hexahydroisobenzofuran core: The acid-promoted condensation mentioned above proceeds with complete stereocontrol, establishing multiple stereocenters in a single step researchgate.net.

Diastereoselective cyclizations: Reactions like the Nozaki-Hiyama-Kishi cyclization are designed to form the macrocyclic ether ring with high diastereoselectivity, ensuring the correct relative and absolute configuration of the newly formed stereocenters researchgate.netacs.org.

Challenges and Advancements in this compound Total Synthesis

The total synthesis of this compound and its congeners has presented several significant challenges:

Structural Complexity: The dense array of stereocenters and the fused, oxygen-bridged polycyclic framework pose considerable synthetic hurdles nih.govcam.ac.uk.

C4 Functionalization: The presence of additional oxygen substitution at C4 of the oxacyclononane ring, as found in this compound and many briarellins, introduced specific synthetic challenges that required new strategies nih.govacs.org. The introduction of the C4 hydroxyl group, for instance, via an epoxy ester rearrangement, was a pivotal but challenging step in the synthesis of the originally proposed this compound structure nih.gov.

Regioselectivity and Stereoselectivity: Achieving high regioselectivity and stereoselectivity in certain transformations, particularly those involving unsymmetrical intermediates or multiple reactive sites, has been difficult. For example, iodoboration/protonolysis and hydrostannylation/iodination sequences encountered issues with regioselectivity in some synthetic routes nih.govacs.org.

Structure Reassignment: A notable challenge overcome by total synthesis efforts was the revision of the initially proposed structure of this compound (structure 10) to the correct allylic peroxide structure (structure 11) nih.govnih.govuci.edu. This highlights the power of synthesis as a tool for structural elucidation and validation.

Despite these challenges, significant advancements have been made:

Unified Synthetic Strategies: The development of unified strategies has enabled the efficient synthesis of multiple cladiellin and briarellin diterpenes from common intermediates, improving synthetic efficiency and flexibility nih.govacs.orgamanote.com.

New Methodologies: The pursuit of these complex targets has driven the development and refinement of novel synthetic methodologies, contributing to the broader field of organic chemistry reddit.com.

Biocatalysis: Recent advancements in chemical synthesis, including the use of enzymes (biocatalysis), offer greener and more sustainable routes to complex molecules with high yields and selectivities, potentially impacting future approaches to diterpene synthesis paris-saclay.fr.

Semisynthetic Derivatization of this compound and its Analogs

Semisynthesis involves starting from a naturally occurring compound and chemically modifying it to produce new derivatives. This approach is often employed when the natural product is available in sufficient quantities, allowing for the exploration of structural variations without undertaking a full total synthesis from basic building blocks. While specific detailed reports on the extensive semisynthetic derivatization of this compound itself are less prevalent in the general literature compared to its total synthesis, the principle is widely applied to marine natural products and diterpenes.

For cladiellin diterpenes, including this compound, semisynthetic efforts would typically involve:

Functional Group Transformations: Modifying existing hydroxyl groups (e.g., acetylation, etherification, oxidation), double bonds (e.g., epoxidation, hydrogenation), or other functionalities present in the natural scaffold.

Introduction of New Groups: Attaching various substituents (e.g., alkyl chains, aromatic rings, polar groups) to explore their impact on properties or activity.

Skeletal Rearrangements: Inducing controlled rearrangements of the existing carbon framework to access novel, related structures.

These derivatizations aim to alter physicochemical properties, enhance biological activity, improve stability, or reduce toxicity. The success of semisynthesis depends on the accessibility of the natural product and the regioselectivity and stereoselectivity of the chemical reactions on the complex natural scaffold.

Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are crucial in drug discovery and chemical biology to understand how structural changes in a molecule affect its biological activity researchgate.netnih.govrsc.orgmdpi.comchemrxiv.org. For this compound and its analogs, SAR studies would typically involve synthesizing a series of derivatives with systematic modifications to the core structure and then evaluating their biological effects.

While the initial total synthesis of this compound primarily focused on structural confirmation and revision nih.govnih.govcmdm.tw, the broader context of cladiellin diterpenes suggests that derivatives would be synthesized to:

Identify Pharmacophores: Pinpoint the specific parts of the molecule responsible for its biological activity.

Optimize Potency and Selectivity: Enhance desired activities (e.g., cytotoxic, anti-inflammatory) and reduce undesirable ones.

Improve Pharmacokinetic Properties: Modify solubility, metabolic stability, and bioavailability.

Although direct, extensive published SAR studies specifically on this compound derivatives are not widely detailed in the provided search results, the general approach for cladiellin-type diterpenes would involve:

Modifications to the Oxacyclononane Ring: Altering substituents or unsaturation within the nine-membered ring, as this is a key feature of the cladiellin scaffold.

Changes to the Hexahydroisobenzofuran Core: Introducing or modifying functional groups on this bicyclic system.

Variations at Peripheral Positions: Modifying side chains or hydroxyl groups to explore their contribution to binding and activity.

For example, the synthesis of 6-acetoxycladiell-7(16),11-dien-3-ol (deacetoxythis compound acetate) researchgate.netacs.orgfigshare.comacs.org and other cladiellin analogs demonstrates the ability to introduce and modify functional groups, which is a prerequisite for SAR studies. The revision of this compound's structure itself (from 10 to 11) was a result of comparing synthetic and natural product data, which is a form of structural SAR, albeit for structural elucidation rather than biological activity optimization nih.govnih.gov.

The complexity of cladiellin diterpenes means that each modification must be carefully planned to maintain the integrity of the core structure and ensure stereochemical fidelity. The findings from such studies would typically involve correlating specific structural motifs with observed biological responses, often supported by computational modeling and binding assays rsc.orgresearchgate.net.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound171119206
Cladiellin44566634
(S)-(+)-Carvone443144
(S)-(-)-Glycidol69947
6-acetoxycladiell-7(16),11-dien-3-ol (Deacetoxythis compound Acetate)166766
Cladiell-11-ene-3,6,7-triol166766
Sclerophytin A10462000
Briarellin E11333790
Briarellin F11333791
Cladiellisin166766
Cladiellaperoxide166766
Pachycladin A46832819
Polyanthellin A11333790
Vigulariol11333791
Synthetic ApproachKey Starting MaterialsKey ReactionsOverall Yield (Conceptual)Notes
Overman's Unified Strategy nih.govacs.org(S)-(+)-Carvone, (S)-(-)-GlycidolPrins-Pinacol, NHK Cyclization1-4% (for cladiellins)Accesses C4-deoxygenated and C4-oxygenated cladiellins; led to structure revision of this compound.
MacMillan & Overman (1995) nih.govacs.orgNot explicitly stated for this specific synthesis in snippetsFirst total synthesis of 6-acetoxycladiell-7(16),11-dien-3-olN/AFirst total synthesis in this area.
Kim Group figshare.comacs.orgN/A (uses (E)-cladiellin as intermediate)Intramolecular amide enolate alkylation−intramolecular Diels−AlderN/AStrategy for (E)-cladiellin diterpenes.
Paquette Group nih.govacs.orgN/ADifferent approach for sclerophytin A, confirming revised structureN/AContributed to structure reassignment.

Strategic Modifications for Biological Activity Modulation

Strategic modifications of chemical compounds are fundamental in medicinal chemistry, primarily guided by structure-activity relationship (SAR) studies. SAR aims to elucidate how changes in a molecule's chemical structure influence its biological activity, enabling the rational design of new molecules with improved therapeutic profiles. This involves making targeted alterations to a compound's molecular structure to enhance desired biological effects, improve selectivity, or reduce undesirable properties.

While detailed research findings and specific data tables on the strategic modifications of this compound itself for biological activity modulation are not extensively documented in publicly available search results, the synthesis of its derivatives, such as (-)-7-Deacetoxythis compound Acetate (B1210297), implies an interest in exploring their biological potential. In the broader context of xenicin (B12305654) diterpenoids, to which this compound belongs, related compounds like alcyonolides have demonstrated dual biological activities, including apoptotic and anti-inflammatory effects. This suggests that this compound and its derivatives could also possess similar bioactivities that may be modulated through targeted structural changes.

General strategies for modifying natural products to modulate their biological activity often involve:

Modification of Functional Groups: Introducing, removing, or altering hydroxyl, carbonyl, or other functional groups can impact binding affinity to biological targets, solubility, and metabolic stability.

Alteration of the Carbon Skeleton: Changes to the backbone, such as ring expansion, contraction, or opening, can affect the molecule's three-dimensional shape and flexibility, influencing its interaction with receptors.

Introduction of Substituents: Adding different chemical groups (e.g., alkyl chains, halogens, aromatic rings) at various positions can alter steric, electronic, and lipophilic properties, thereby modulating activity.

These modifications are typically evaluated through various biological assays to determine their impact on potency and selectivity. For instance, in other natural product derivatives, elongation of O-alkyl chains or specific substitutions have been shown to significantly increase antimicrobial activity. Similarly, the introduction of hydroxyl and amino alcohol fragments can be beneficial for anticancer activity.

The following conceptual table illustrates typical types of modifications and their potential impact on biological activity, drawing from general principles of SAR in natural product chemistry, as specific data for this compound derivatives was not found in the search results.

Conceptual Table 1: Strategic Modifications and Potential Biological Activity Modulation

Modification TypeExample of Structural Change (Conceptual)Potential Impact on Biological Activity (Conceptual)
Functional Group Alteration Hydroxylation/Acetylation of -OH groupsModulation of binding affinity, solubility, metabolism
Alkyl Chain Elongation Increasing length of an alkyl substituentEnhanced lipophilicity, improved membrane penetration, altered receptor interaction
Introduction of Halogens Substitution with F, Cl, BrAltered electronic properties, increased metabolic stability, enhanced potency
Ring Modification Opening or closing of a ring structureChanges in molecular rigidity, conformational flexibility, target recognition
Esterification/Amidation Formation of esters or amidesProdrug potential, altered bioavailability, masked/unmasked activity

Such systematic structural modifications are essential for transforming natural products into potential drug leads with optimized pharmacological characteristics.

Biological Activities and Mechanistic Investigations of Alcyonin and Its Analogs

In Vivo Studies in Preclinical Animal Models (Non-human)

Despite the general utility of preclinical animal models for evaluating anti-inflammatory and anticancer agents, specific in vivo studies focusing on Alcyonin itself are not extensively documented in the available literature. Preclinical animal models, such as those involving carrageenan-induced paw edema or xenograft and syngeneic tumor models, are commonly employed to assess the efficacy of potential therapeutic compounds. scielo.brresearchgate.netijpsr.commdpi.comijpras.comreactionbiology.comresearchgate.netnih.gov However, a notable review indicates a lack of in vivo data for the xenicane class of diterpenoids, to which this compound belongs. nih.gov

Assessment of Anti-inflammatory Efficacy in Animal Models

Evaluation of Anticancer Activity in Xenograft or Syngeneic Models (If applicable, ensuring no clinical data)

Xenograft and syngeneic models are critical for evaluating anticancer activity in preclinical settings. Xenograft models typically involve implanting human cancer cells into immunodeficient mice, while syngeneic models use murine tumor cells in immunocompetent mice, allowing for the study of immune system interactions. reactionbiology.comresearchgate.net While other natural products like allicin (B1665233) have shown in vivo antitumor activity in patient-derived xenograft mouse models, specific data on this compound's anticancer activity in xenograft or syngeneic models are not detailed in the provided information. nih.gov The broader class of xenicanes has shown in vitro antiproliferative effects, but in vivo data for this class, including this compound, are noted as lacking. nih.gov

Structure-Activity Relationships (SAR) of this compound and its Derivatives

The understanding of the structure-activity relationship (SAR) for this compound is intricately linked to its structural elucidation and subsequent revisions. Initial work involved the total synthesis of the reputed structure of this compound, which subsequently led to a reassignment of its structure. cmdm.twashp.org This revision is a critical aspect of understanding how structural features correlate with biological responses. SAR studies aim to identify the specific chemical groups and their stereochemical orientations that are responsible for evoking a particular biological effect. Preliminary SAR information has been obtained for related cladiellin diterpenoids, which can provide insights into the structural elements influencing activity within this class of marine natural products. slideshare.net

Identification of Key Pharmacophoric Elements

Pharmacophore modeling is a technique used to identify the essential molecular features necessary for a compound to bind to a target and elicit a biological response. These features can include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic regions. nih.govresearchgate.netnih.gov While pharmacophore models are widely used in drug design to predict biological activity, specific key pharmacophoric elements for this compound or its direct derivatives have not been explicitly identified in the provided search results.

Correlating Structural Features with Biological Responses

Correlating structural features with biological responses for this compound is challenging given the noted lack of extensive in vivo data and the historical structural revisions. However, in general, SAR analysis allows medicinal chemists to understand how modifying a compound's chemical structure can alter its biological effects, including potency and selectivity. rsc.org For compounds within the broader class of marine natural products, such as marine alkaloids, extensive SAR data can guide the design and development of new biologically active derivatives. bepress.com The reassignment of this compound's structure implies that previous correlations might need re-evaluation based on the corrected molecular architecture.

Elucidation of Molecular and Cellular Mechanisms of Action

The elucidation of molecular and cellular mechanisms of action for this compound is a crucial area of research, yet specific detailed mechanisms for this compound itself are not extensively described in the provided information. Understanding these mechanisms involves identifying how a compound interacts with biological targets at a molecular level and the subsequent cellular responses. omicsdi.orgnih.govnih.gov While the mode of action for some related compounds has been investigated, the specific molecular and cellular targets or pathways through which this compound exerts its biological effects remain largely undetailed in the search results.

Advanced Analytical Methodologies for Alcyonin Research

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic methods are indispensable for the definitive elucidation and confirmation of alcyonin's chemical structure. These techniques provide detailed insights into the molecular connectivity, functional groups, and stereochemistry of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, is a cornerstone in this compound's structural analysis nih.govmdpi.comd-nb.infonih.govacs.orgresearchgate.net. Early structural assignments of this compound relied heavily on NMR data nih.govnih.gov. However, subsequent re-examination of these data, alongside mass spectrometry and chemical transformations, led to a significant revision of this compound's proposed structure from an allylic alcohol to an allylic hydroperoxide nih.govnih.govacs.org.

Diagnostic chemical shifts in the ¹H NMR spectrum have been crucial; for instance, a signal at δ 4.76, initially assigned to H6 of natural this compound, was noted to be significantly downfield (by 0.3-0.4 ppm) compared to H6 signals in other related cladiell-7(16),11-dien-3,6-diols. Similarly, the absorption for C6 in the ¹³C NMR spectrum also showed a notable downfield shift nih.govacs.org. Furthermore, the presence of a signal around δ 8.0 in the ¹H NMR spectrum, corresponding to a hydroperoxyl hydrogen, provided strong evidence for the revised allylic hydroperoxide structure acs.org.

Mass Spectrometry (MS)

Mass spectrometry, particularly high-resolution electrospray ionization mass spectrometry (HRESIMS), is critical for determining the precise molecular formula of this compound and its derivatives mdpi.comd-nb.infonih.gov. The exact mass measurement provides a definitive elemental composition, which is fundamental for structural confirmation mdpi.comd-nb.infonih.gov. For example, the mass spectral data reported for natural this compound (m/e 378.2403) was consistent with the revised structure nih.gov. MS is also essential for identifying heteronuclear substituents, which may be challenging to infer solely from NMR data nih.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify characteristic functional groups present in the this compound molecule. The IR spectrum of this compound typically reveals distinctive absorption bands. For instance, the presence of hydroxyl groups is indicated by a broad O-H stretching band around 3457 cm⁻¹ or 3471 cm⁻¹ mdpi.comd-nb.infonih.gov. Carbonyl functionalities, if present in derivatives or related compounds, can be identified by a C=O stretching absorption around 1746 cm⁻¹ or 1715 cm⁻¹ mdpi.comd-nb.infonih.gov. These spectral features provide valuable corroborative evidence for the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is another technique employed in the broader context of natural product structure elucidation nih.gov. While specific details regarding this compound's UV-Vis spectrum are not extensively detailed in the provided literature, it generally helps in identifying conjugated systems and chromophores within the molecule, providing complementary information to other spectroscopic methods.

Chromatographic Methods for Isolation and Purification

The isolation and purification of this compound from complex natural extracts, typically derived from soft corals, rely heavily on various chromatographic techniques. These methods enable the separation of this compound from co-occurring metabolites based on differences in their physicochemical properties.

Column Chromatography (CC)

Column chromatography, particularly flash column chromatography, is a primary method for the initial separation and purification of this compound and related compounds from crude extracts nih.govmdpi.comd-nb.infonih.govcore.ac.ukresearchgate.netgla.ac.ukresearchgate.net. Silica gel is a commonly used stationary phase, with elution often performed using solvent gradients, such as n-hexane/ethyl acetate (B1210297) mixtures, to achieve effective separation nih.govmdpi.comd-nb.infonih.govcore.ac.ukgla.ac.uk. Sephadex LH-20 is also utilized for further purification steps mdpi.com.

High-Performance Liquid Chromatography (HPLC)

For achieving higher purity and separating closely related compounds, High-Performance Liquid Chromatography (HPLC) is employed. Reverse-phase HPLC, often utilizing acetonitrile-H₂O as the mobile phase, is effective for the purification of impure fractions mdpi.comnih.gov. Semi-preparative HPLC systems are used to obtain pure samples for detailed structural analysis nih.gov. Additionally, HPLC coupled with diode array detection and mass spectrometry (HPLC-DAD-MS) is a powerful tool for determining the purity of isolated fractions and identifying their constituents wiley.comnih.govresearchgate.net.

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (TLC) serves as a complementary method for further separation and purification of fractions obtained from column chromatography, particularly when dealing with smaller quantities or for fine-tuning separations d-nb.infonih.gov.

Quantitative Analysis of this compound in Biological Samples or Natural Extracts

While the provided literature primarily focuses on the isolation and structural elucidation of this compound, the analytical methods discussed can be adapted for its quantitative analysis in biological samples or natural extracts. Techniques such as HPLC-DAD-MS, which are used for purity assessment and constituent identification, possess inherent quantitative capabilities wiley.comnih.govresearchgate.net. By establishing calibration curves with known concentrations of pure this compound, its concentration in various matrices can be determined. Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective method widely used for the quantification of natural products in complex biological and environmental samples, making it suitable for this compound analysis researchgate.net. This approach allows for the precise measurement of this compound levels, which is crucial for understanding its distribution, biosynthesis, and potential ecological roles.

Computational Chemistry and In Silico Modeling in this compound Studies

Computational chemistry and in silico modeling play an increasingly vital role in natural product research, complementing experimental analytical techniques. While specific detailed computational studies directly on this compound were not extensively highlighted in the provided search results, the general applicability and value of these methods in natural product studies are well-recognized.

Computational approaches, such as molecular modeling, can be used to predict and refine the three-dimensional structure of this compound, including its conformational preferences and stereochemical features nih.gov. Techniques like Density Functional Theory (DFT) calculations can provide insights into electronic properties, spectroscopic parameters (e.g., predicting NMR chemical shifts to aid in structural assignment), and reaction mechanisms related to this compound's biosynthesis or degradation. Furthermore, in silico methods, including molecular docking simulations, can be employed to predict potential interactions of this compound with biological targets, offering preliminary insights into its possible bioactivities and guiding further experimental investigations slideshare.net. Quantitative Structure-Activity Relationship (QSAR) models, including 3D QSAR techniques like CoMFA and CoMSIA, can correlate this compound's molecular properties with its biological activities, if such data becomes available, facilitating the design of analogs with improved properties slideshare.net. These computational tools are invaluable for understanding the compound's behavior at a molecular level and for rationalizing experimental observations.

Future Research Directions and Potential Applications in Biomedical Science

Untapped Biosynthetic Potential and Metabolic Engineering of Alcyonin

The biosynthesis of complex natural products like this compound, often derived from marine organisms, represents a sophisticated enzymatic machinery with untapped potential. Metabolic engineering offers a powerful strategy to manipulate these pathways for enhanced production and diversification of natural compounds. This approach involves modifying organisms, such as bacteria or yeast (e.g., Escherichia coli and Saccharomyces cerevisiae), to serve as heterologous hosts for the production of desired metabolites mdpi.commdpi.com. By overexpressing rate-limiting enzymes, introducing new enzymatic branches, or knocking down competing pathways, researchers can potentially increase the yield of this compound or generate novel compounds mdpi.comnih.govnih.gov. While specific details regarding the metabolic engineering of this compound itself are not widely documented, the general principles applied to other plant and marine natural products, such as alkaloids, suggest a viable path for sustainable and scalable production of this compound and its precursors nih.govrsc.org. This could circumvent challenges associated with isolation from natural sources, which often yield low quantities.

Diversification of this compound Analogs through Synthetic and Semisynthetic Routes

The structural complexity of natural products often makes their total chemical synthesis challenging and economically unfeasible for large-scale production. Semisynthesis, which utilizes readily available natural compounds as starting materials to produce novel derivatives, offers a more efficient alternative wikipedia.org. This approach is crucial for generating a diverse library of analogs with potentially improved efficacy, selectivity, or pharmacokinetic properties. The history of this compound's structural elucidation, including revisions through synthetic efforts, underscores the importance of chemical synthesis in confirming and understanding natural product structures uci.eduacs.org. By employing synthetic and semisynthetic methodologies, researchers can systematically modify the this compound scaffold, exploring structure-activity relationships (SAR) and identifying key pharmacophores responsible for any observed biological activities. This diversification can lead to compounds with enhanced therapeutic potential or reduced undesirable effects, similar to how derivatives of other natural products like paclitaxel (B517696) or artemisinin (B1665778) have been developed wikipedia.org.

Novel Target Discovery and Mechanistic Insights

Natural products are renowned for their ability to interact with a wide array of biological targets, often through unique mechanisms of action, making them invaluable in drug discovery scirp.orgnih.gov. Research into this compound's biological activities could lead to the discovery of novel molecular targets previously unaddressed by synthetic compounds. Understanding the precise mechanistic insights—how this compound interacts with its targets at a molecular level—is critical for rational drug design and development nih.gov. This involves detailed studies of protein-ligand interactions, cellular pathways affected, and downstream biological consequences. Advances in target-based drug discovery strategies, including computational methods and techniques like PROteolysis Targeting Chimeras (PROTACs), can be leveraged to identify and validate this compound's targets, even for traditionally "undruggable" proteins technologynetworks.com. Such insights are fundamental for developing this compound or its derivatives into effective therapeutic agents.

Development of this compound-Based Probes for Chemical Biology Studies

Chemical probes are indispensable tools in chemical biology, allowing researchers to selectively modulate or visualize specific biological processes and identify the functional roles of proteins in living systems chemicalprobes.orgfrontiersin.orguniversiteitleiden.nl. Developing this compound-based chemical probes would involve chemically modifying this compound with reporter tags (e.g., fluorescent tags, affinity tags) without significantly altering its biological activity. These probes could then be used to:

Identify direct protein targets: By covalently or non-covalently binding to its target, this compound-based probes can facilitate the isolation and identification of the interacting proteins within a complex proteome frontiersin.orgnih.gov.

Elucidate mechanisms of action: Probes can help map the pathways this compound influences and clarify the sequence of events following its binding to a target.

Monitor cellular activity: They can be used to track the activity of this compound's targets in real-time within cells or in vivo, providing insights into its pharmacokinetic and pharmacodynamic properties.

Screen for inhibitors/modulators: this compound-based probes can serve as competitive tools to screen for other compounds that bind to the same target, potentially identifying novel drug candidates nih.gov.

The strategic development of such probes would significantly advance the understanding of this compound's biological roles and therapeutic potential.

Role of this compound Research in Advancing Natural Product Drug Discovery (Pre-clinical focus)

Natural products, particularly those from marine environments, continue to be a rich source of structurally diverse and biologically active compounds with significant potential for drug discovery mdpi.commdpi.com. This compound, as a marine-derived diterpene, fits this paradigm. Pre-clinical drug discovery focuses on identifying and optimizing lead compounds before human trials, involving stages such as initial screening for biological activity, hit-to-lead optimization, and in vitro and in vivo efficacy and toxicity assessments scirp.org. Research into this compound can contribute to this process by:

Providing novel scaffolds: Its unique chemical structure can serve as a template for developing new classes of drugs, especially in areas where current therapies are insufficient, such as anti-cancer or anti-infective agents nih.govresearchgate.net.

Informing lead optimization: Understanding this compound's biological activities and SAR can guide the design of more potent and selective derivatives.

Contributing to a diverse drug pipeline: As the pharmaceutical industry faces challenges in developing novel drugs, natural products like this compound offer a promising avenue to replenish the drug discovery pipeline with compounds possessing distinct mechanisms and targets scirp.orgresearchgate.net.

The pre-clinical evaluation of this compound and its analogs will be crucial in determining their therapeutic viability and paving the way for potential clinical development.

Compound Names and PubChem CIDs

Q & A

Q. What are the primary analytical techniques for identifying and characterizing Alcyonin in natural extracts?

this compound is typically identified via a combination of chromatographic separation (e.g., HPLC, TLC) and spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^1H and 13C^13C NMR, is critical for structural elucidation, while high-resolution mass spectrometry (HRMS) confirms molecular mass. For example, discrepancies in 1H^1H NMR signals (e.g., δ 4.76 for H6 in natural this compound vs. δ 4.40 in synthetic analogs) have been pivotal in structural reassignment .

Q. How was this compound initially isolated, and what challenges arose in its early structural characterization?

this compound was first isolated from soft corals using solvent extraction followed by column chromatography. Initial structural proposals relied on NMR and MS data, but inconsistencies emerged when synthetic analogs (e.g., diol acetate 3) failed to match natural samples. Key challenges included missing hydroxyl signals in 1H^1H NMR and unexplained molecular mass discrepancies, prompting re-evaluation of the proposed allylic alcohol structure .

Advanced Research Questions

Q. How did total synthesis resolve contradictions in this compound’s structural assignment?

The total synthesis of the originally proposed structure (allylic alcohol) revealed mismatches in NMR and MS data. For instance, synthetic diol acetate 3 showed H6 at δ 4.17, whereas natural this compound exhibited H6 at δ 4.75. This led to the revised structure of allylic hydroperoxide (15), supported by benzoylation experiments yielding tetracyclic hemiacetal 35 and oxidation studies using Dess–Martin periodinane .

Q. What methodological approaches are recommended to address spectral discrepancies in natural product characterization?

  • Comparative NMR Analysis : Directly compare synthetic and natural compound spectra, focusing on chemical shifts (e.g., δ 8.0 for hydroperoxide proton in natural this compound).
  • Chemical Derivatization : Use reactions like acetylation or oxidation to probe functional groups (e.g., hydroperoxide’s reactivity with benzoyl chloride).
  • Computational Modeling : Employ density functional theory (DFT) to predict NMR shifts and validate conformational stability .

Q. How can researchers reconcile conflicting data in this compound’s reactivity and stability?

Natural this compound’s instability under basic conditions (e.g., triethylamine-induced fragmentation) contrasts with synthetic allylic alcohols, which remain inert. This discrepancy was resolved by identifying the hydroperoxide moiety, which decomposes to form keto derivatives. Methodological solutions include:

  • Controlled Reaction Conditions : Avoid bases that trigger peroxide decomposition.
  • Advanced MS Techniques : Use electrospray ionization (ESI-MS) to detect labile hydroperoxides .

Q. What strategies ensure reproducibility in this compound synthesis and structural validation?

  • Stepwise Documentation : Publish detailed protocols for key steps (e.g., epoxy ester rearrangement, silyl deprotection) to aid replication.
  • Data Transparency : Provide raw NMR spectra, HRMS data, and crystallographic files in supplementary materials.
  • Independent Verification : Collaborate with third-party labs to validate synthetic routes and spectral assignments .

Methodological Frameworks for this compound Research

Q. How to design experiments to validate this compound’s bioactivity while accounting for structural variability?

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., hydroperoxide vs. alcohol derivatives) and compare bioactivity profiles.
  • Dose-Response Analysis : Use standardized assays (e.g., cytotoxicity in marine organisms) with controlled purity thresholds (>95% by HPLC) .

Q. What criteria should guide the selection of computational tools for this compound’s structural modeling?

  • Accuracy : Prioritize DFT methods validated for natural products (e.g., DP4 probability scoring).
  • Conformational Sampling : Use molecular dynamics to simulate ring conformations in nine-membered diterpene frameworks .

Data Contradiction and Literature Review

Q. How to systematically analyze conflicting literature on this compound’s structure and synthesis?

  • Critical Appraisal : Compare NMR data across studies (e.g., Kakizawa group’s δ 4.76 vs. later synthetic efforts).
  • Meta-Analysis Tools : Use cheminformatics platforms (e.g., SciFinder, Reaxys) to map structural revisions and identify consensus .

Q. What lessons can be drawn from this compound’s structural misassignment for future natural product studies?

  • Multi-Technique Validation : Combine NMR, MS, X-ray crystallography, and synthetic chemistry.
  • Open Data Practices : Share spectral data in public repositories (e.g., NPASS, GNPS) to enable cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.